(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H15FN2O4S and its molecular weight is 374.39. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknowncovalent bonds or hydrogen bonds , leading to changes in the target’s function. The presence of the fluorobenzoyl group and methoxybenzothiazolyl group may contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Given the potential target, it could influence pathways related tocell cycle regulation , DNA repair , and circadian rhythm .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, with metabolism often occurring in the liver . The impact on bioavailability would depend on these factors, as well as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential target, it could lead to changes in cell cycle progression , DNA repair mechanisms , and circadian rhythms .
Properties
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S/c1-24-13-6-7-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCUUNANRWLIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.